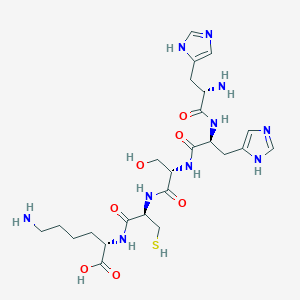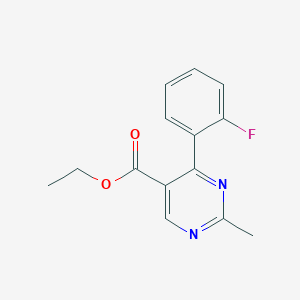![molecular formula C19H20O3 B12596567 1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl- CAS No. 610781-04-9](/img/structure/B12596567.png)
1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- is a synthetic organic compound that features a trioxane ring structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimalarial drugs. The trioxane ring is a key structural element in artemisinin, a well-known antimalarial agent derived from the sweet wormwood plant (Artemisia annua).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- typically involves the formation of the trioxane ring through a series of chemical reactions. One common method is the Griesbaum co-ozonolysis reaction, which involves the reaction of an olefin with ozone to form a trioxane ring . This reaction is often carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale ozonolysis reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The process is designed to be efficient and scalable, ensuring high yields and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The peroxide group in the trioxane ring can be oxidized to form reactive oxygen species.
Reduction: Reduction reactions can cleave the peroxide bond, leading to the formation of alcohols or ketones.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields and selectivity.
Major Products
Major products formed from these reactions include alcohols, ketones, and substituted biphenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and related biological processes.
Medicine: Its structural similarity to artemisinin makes it a candidate for developing new antimalarial drugs.
Industry: The compound is used in the development of new materials and chemical processes, particularly those involving oxidative reactions.
Mechanism of Action
The mechanism of action of 1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- involves the cleavage of the peroxide bond in the trioxane ring. This cleavage generates reactive oxygen species, which can damage cellular components such as proteins and DNA. In the context of antimalarial activity, these reactive species target the malaria parasite, leading to its death . The compound’s molecular targets include heme and other iron-containing molecules within the parasite.
Comparison with Similar Compounds
Similar Compounds
Artemisinin: A natural compound with a similar trioxane ring structure, used as an antimalarial drug.
Arterolane: A synthetic trioxane derivative with potent antimalarial activity.
1,2,4-Trioxolane: Another trioxane derivative with similar chemical properties and applications.
Uniqueness
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- is unique due to its specific biphenyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and selectivity in certain reactions, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
610781-04-9 |
|---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3,3-dimethyl-6-[1-(4-phenylphenyl)ethenyl]-1,2,4-trioxane |
InChI |
InChI=1S/C19H20O3/c1-14(18-13-20-19(2,3)22-21-18)15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,1,13H2,2-3H3 |
InChI Key |
JSTMVUSMVCDADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(OO1)C(=C)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)

![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)



